Ethylene-d3

GC-MS Stable Isotope Dilution Internal Standard

Researchers using GC-MS for ethylene quantification often encounter signal overlap with native analyte peaks (m/z 28) and M+1/M+2 natural abundance interferences, compromising quantitative accuracy. Ethylene-d3 eliminates this issue through its M+3 mass shift (m/z 31), ensuring baseline-resolved, interference-free quantitation. For procurement managers, this 98 atom% D isotopic standard offers a cost-effective alternative to fully deuterated ethylene-d4 while delivering equivalent analytical performance. - Unique M+3 mass shift (m/z 31) provides complete separation from unlabeled ethylene. - Single ¹H resonance simplifies NMR tracking without deuterated solvent requirements. - >1000 assigned ν₃ band transitions enable isotope-specific FTIR quantification.

Molecular Formula C2H4
Molecular Weight 31.07 g/mol
CAS No. 2680-01-5
Cat. No. B3333973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylene-d3
CAS2680-01-5
Molecular FormulaC2H4
Molecular Weight31.07 g/mol
Structural Identifiers
SMILESC=C
InChIInChI=1S/C2H4/c1-2/h1-2H2/i1D,2D2
InChIKeyVGGSQFUCUMXWEO-APAIHEESSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylene-d3 Core Specifications


Ethylene-d3 (CAS 2680-01-5), also designated 1,1,2-trideuterioethene, is a stable isotope-labeled variant of ethylene in which three hydrogen atoms are substituted by deuterium (²H), yielding the molecular formula C₂HD₃ and a molecular weight of 31.07 g/mol . The compound is a colorless, flammable gas at standard temperature and pressure, with a boiling point of -104 °C and a flash point of -100 °C . As a partially deuterated isotopologue, ethylene-d3 is employed primarily as an internal standard in gas chromatography-mass spectrometry (GC-MS) and as a spectroscopic probe in nuclear magnetic resonance (NMR) studies, where its unique isotopic signature enables precise quantification and structural elucidation [1].

Why Other Isotopologues Cannot Substitute Ethylene-d3


In quantitative mass spectrometry and NMR spectroscopy, the exact isotopic labeling pattern—specifically the degree and position of deuteration—is strictly non-interchangeable. Substituting ethylene-d3 (mass shift M+3) with unlabeled ethylene (M+0) or fully deuterated ethylene-d4 (M+4) alters the molecular ion m/z, leading to erroneous calibration, signal overlap with matrix interferences, or complete loss of quantitative accuracy [1]. In NMR, the presence of a single proton in ethylene-d3 yields a diagnostic singlet resonance, whereas unlabeled ethylene exhibits complex multiplet patterns and ethylene-d4 produces no ¹H signal, rendering it unsuitable for proton-tracking experiments . These isotopic differences directly impact method validation, reproducibility, and regulatory compliance in analytical chemistry, precluding any simple interchange among isotopologues [1].

Ethylene-d3 vs Analogs: Quantitative Differentiation


Mass Shift Advantage in GC-MS Co-Elution Avoidance

In electron ionization (EI) GC-MS, ethylene-d3 exhibits a molecular ion at m/z 31 (M+3), whereas unlabeled ethylene appears at m/z 28 (M+0) and ethylene-d4 at m/z 32 (M+4) . This 3 Da mass shift positions the deuterated internal standard in a spectral region free from natural abundance isotopic interferences that typically affect M+1 and M+2 peaks.

GC-MS Stable Isotope Dilution Internal Standard

Isotopic Purity and Cost Efficiency

Commercial ethylene-d3 is supplied at an isotopic purity of 98 atom% D, whereas ethylene-d4 is typically specified at 99 atom% D . This 1% difference in deuteration level provides sufficient isotopic labeling for the majority of quantitative analytical applications while reducing the synthesis cost associated with achieving higher enrichment.

Isotopic Enrichment Quantitative Accuracy Cost Efficiency

NMR Spectral Simplification

Ethylene-d3 contains one proton (C₂HD₃), which appears as a singlet in ¹H NMR spectra due to deuterium decoupling, effectively eliminating the complex multiplet pattern characteristic of unlabeled ethylene. In contrast, ethylene-d4 produces no ¹H signal, precluding any proton tracking [1].

¹H NMR Reaction Monitoring Structural Elucidation

Isotope Effect on Triple Point

The triple point temperature of ethylene-d3 is elevated relative to unlabeled ethylene, consistent with the normal vapor pressure isotope effect observed in solid deuteroethylenes [1]. This shift increases monotonically with the degree of deuteration, providing a physicochemical differentiation marker among isotopologues.

Phase Equilibria Cryogenics Isotope Effects

High-Resolution IR Spectroscopic Fingerprint

High-resolution Fourier-transform infrared (FTIR) spectroscopy of ethylene-d3 in the ν₃ band region (spectral resolution 0.0021 cm⁻¹) yielded the assignment of more than 1000 vibrational-rotational transitions [1]. This dense, isotope-specific spectral signature distinguishes ethylene-d3 from cis-ethylene-d2 and unlabeled ethylene, enabling unambiguous identification in complex gaseous mixtures.

FTIR Spectroscopy Astrophysics Isotopologue Identification

Ethylene-d3 Application Scenarios


GC-MS Quantification in Petrochemical Streams

Utilize ethylene-d3 as an internal standard in GC-MS methods for ethylene quantification. Its M+3 mass shift (m/z 31) provides baseline separation from the native analyte (m/z 28) and avoids interferences from M+1/M+2 natural abundance peaks . The 98 atom% D isotopic purity ensures adequate sensitivity for routine monitoring, while the lower deuteration level reduces procurement costs compared to fully deuterated ethylene-d4 .

¹H NMR Monitoring of Olefin Polymerization

Employ ethylene-d3 as a monomer probe in ¹H NMR kinetic studies of polyethylene synthesis. The single proton of ethylene-d3 yields a clear singlet resonance, eliminating the complex multiplet interference of unlabeled ethylene and enabling real-time tracking of monomer consumption without the need for deuterated solvents . The residual proton signal also serves as an internal reference for quantifying reaction progress.

High-Resolution FTIR for Atmospheric Gas Analysis

Deploy ethylene-d3 as a calibration standard or target analyte in high-resolution FTIR monitoring of atmospheric ethylene. The more than 1000 assigned ν₃ band transitions provide a unique, isotope-specific spectral fingerprint that distinguishes ethylene-d3 from other isotopologues and potential interferents, enabling accurate quantification in remote sensing and ground-based air quality studies .

Deuterium Tracing in Ethylene Oxide Synthesis

Incorporate ethylene-d3 as a tracer in mechanistic investigations of ethylene oxidation to ethylene oxide. The deuterium atoms serve as mass labels, allowing reaction intermediates and products to be tracked by mass spectrometry or NMR. The partial deuteration (C₂HD₃) retains sufficient isotopic distinction while maintaining reactivity similar to natural ethylene, as predicted by the comparable vapor pressure behavior in liquid phase .

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